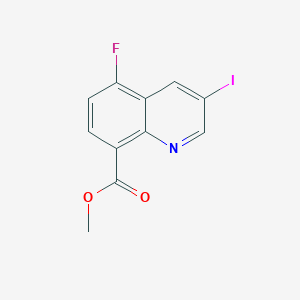

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate

Description

Properties

Molecular Formula |

C11H7FINO2 |

|---|---|

Molecular Weight |

331.08 g/mol |

IUPAC Name |

methyl 5-fluoro-3-iodoquinoline-8-carboxylate |

InChI |

InChI=1S/C11H7FINO2/c1-16-11(15)7-2-3-9(12)8-4-6(13)5-14-10(7)8/h2-5H,1H3 |

InChI Key |

XDYRKZPLPHXWPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)F)C=C(C=N2)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate typically begins with quinoline derivatives substituted with halogens and functional groups at specific positions. The process often includes:

- Starting Material : Commonly, 5-chloro-8-hydroxyquinoline or similar quinoline derivatives are used as precursors.

- Reaction Medium : Solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are utilized for their compatibility with halogenation and esterification reactions.

- Halogenation : Iodine substitution at the 3-position is achieved using reagents like methyl iodide under nitrogen atmosphere.

- Esterification : Methylation of the carboxylic acid group is performed using methylating agents such as dimethyl carbonate under alkaline conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for preparing this compound. Key benefits include reduced reaction times and improved yields:

- Procedure : The reaction mixture is exposed to microwave irradiation, which accelerates the halogenation and esterification steps.

- Optimization : Reaction temperature, time, and solvent choice are carefully controlled to maximize selectivity.

Flash Chromatography Purification

Purification of the crude product is essential to isolate this compound in high purity:

- Chromatographic Conditions : Silica gel flash chromatography using a hexane/ethyl acetate gradient is commonly employed.

- Yield Improvement : This step ensures removal of by-products and unreacted starting materials, enhancing overall yield.

Specific Experimental Protocols

Below are detailed experimental protocols extracted from research findings:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| Halogenation | Addition of methyl iodide to quinoline precursor | DMF solvent, nitrogen atmosphere, ambient temperature | ~88% |

| Esterification | Methylation of carboxylic acid group | Alkaline medium, methyl carbonate reagent | ~76% |

| Purification | Flash chromatography | Hexane/EtOAc gradient | High purity achieved |

Characterization

Characterization techniques are critical for confirming the structure and purity of the final compound:

- NMR Spectroscopy : Proton and carbon spectra confirm substitution patterns on the quinoline ring.

- Mass Spectrometry (HRMS) : High-resolution mass data validate molecular weight (~295.07 g/mol).

- IR Spectroscopy : Functional group analysis ensures proper esterification and halogenation.

Notes on Optimization

- Reaction conditions such as temperature, solvent polarity, and reagent concentration significantly influence yield and selectivity.

- Microwave-assisted synthesis offers advantages but requires precise calibration to avoid degradation.

- Purification steps like flash chromatography are indispensable for obtaining pharmaceutical-grade products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium fluoride (KF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological and chemical properties .

Scientific Research Applications

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.

Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The incorporation of fluorine enhances its biological activity by increasing its binding affinity to target enzymes and receptors. The iodine atom can also play a role in modulating its reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include methyl 8-bromoquinoline-3-carboxylate (CAS 1352925-53-1) and Methyl 6-fluoroisoquinoline-8-carboxylate. Key differences lie in halogen type, substituent positions, and heterocyclic ring systems:

Biological Activity

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline class, which is known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a quinoline ring system with specific halogen substitutions that enhance its biological activity. The molecular formula is C₁₄H₈FIO₂N, and its structure can be represented as follows:

The presence of fluorine and iodine atoms at the 5 and 3 positions, respectively, is crucial for its interaction with biological targets, potentially increasing binding affinity and selectivity.

This compound primarily acts through inhibition of specific kinases involved in cellular signaling pathways. Research indicates that it may function as a Pim kinase inhibitor , which is significant due to the role of Pim kinases in tumorigenesis and cell proliferation. The compound's halogen substituents enhance its reactivity and interaction with target enzymes, making it a promising candidate for further pharmacological exploration.

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. This compound shows potential against various bacterial strains. The mechanism involves interaction with bacterial DNA gyrase, leading to inhibition of DNA replication and transcription. This results in the formation of lethal double-strand breaks in bacterial DNA .

Anticancer Activity

The compound's ability to inhibit Pim kinases suggests potential applications in cancer therapy. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting critical signaling pathways. For instance, this compound has demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines.

Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. This was attributed to its mechanism as a Pim kinase inhibitor.

- Bacterial Infections : A study evaluating the antibacterial efficacy revealed that this compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a novel antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.